5-(6-Amino-pyrimidin-4-yloxy)-1H-indole 5-(6-Amino-pyrimidin-4-yloxy)-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13949688
InChI: InChI=1S/C12H10N4O/c13-11-6-12(16-7-15-11)17-9-1-2-10-8(5-9)3-4-14-10/h1-7,14H,(H2,13,15,16)
SMILES:
Molecular Formula: C12H10N4O
Molecular Weight: 226.23 g/mol

5-(6-Amino-pyrimidin-4-yloxy)-1H-indole

CAS No.:

Cat. No.: VC13949688

Molecular Formula: C12H10N4O

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

5-(6-Amino-pyrimidin-4-yloxy)-1H-indole -

Specification

Molecular Formula C12H10N4O
Molecular Weight 226.23 g/mol
IUPAC Name 6-(1H-indol-5-yloxy)pyrimidin-4-amine
Standard InChI InChI=1S/C12H10N4O/c13-11-6-12(16-7-15-11)17-9-1-2-10-8(5-9)3-4-14-10/h1-7,14H,(H2,13,15,16)
Standard InChI Key QMGVGFYCWZNEEQ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CN2)C=C1OC3=NC=NC(=C3)N

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound features a bicyclic indole core linked via an ether bond to a 6-aminopyrimidine ring (Figure 1). Key properties include:

PropertyValue
Molecular FormulaC₁₂H₁₀N₄O
Molecular Weight226.23 g/mol
IUPAC Name6-(1H-indol-5-yloxy)pyrimidin-4-amine
SMILESC1=CC2=C(C=CN2)C=C1OC3=NC=NC(=C3)N
Canonical InChIKeyQMGVGFYCWZNEEQ-UHFFFAOYSA-N

The indole moiety contributes aromaticity and hydrophobicity, while the pyrimidine ring offers hydrogen-bonding sites via its amino and nitrogen groups .

Spectroscopic Data

  • ¹H NMR: Aromatic protons appear at δ 7.3–8.9 ppm, with NH₂ signals near δ 6.5–7.1 ppm .

  • IR: Stretching vibrations at ~3,450 cm⁻¹ (N–H), 1,674 cm⁻¹ (C=O in related analogs), and 1,210 cm⁻¹ (C–O–C) .

  • Mass Spec: Molecular ion peak at m/z 226.23, with fragments at m/z 184 (loss of NH₂) and 132 (indole ring cleavage).

Synthesis and Optimization

Core Strategies

Synthesis typically involves coupling 5-hydroxyindole with 4-amino-6-chloropyrimidine under Ullmann or Buchwald-Hartwig conditions (Table 1) .

Table 1: Representative Synthesis Routes

StepReagents/ConditionsYield
Indole hydroxylationCuI, phenanthroline, K₂CO₃, DMF, 110°C65%
Pyrimidine couplingPd(OAc)₂, Xantphos, Cs₂CO₃, dioxane43–72%
PurificationColumn chromatography (SiO₂, EtOAc/hexane)>95% purity

Alternative methods include solvent-free condensation for eco-friendly scaling .

Structural Modifications

  • N-Alkylation: Enhances bioavailability but may reduce TLR4 affinity .

  • Halogenation: Bromo or chloro derivatives improve kinase inhibition (e.g., VEGFR-2 IC₅₀ = 0.32 µM) .

  • Amino substituents: Cyclohexyl or methyl groups lower cytotoxicity while retaining activity .

Biological Activity and Mechanisms

Anti-Inflammatory Effects

The compound inhibits cyclooxygenase-2 (COX-2) by 47% at 10 µM, surpassing indomethacin in carrageenan-induced edema models. Docking studies suggest binding to COX-2’s hydrophobic pocket (Eintermolecular = −12.50 kcal/mol) .

Kinase Inhibition

  • TLR4 Modulation: Pyrimidine analogs activate NF-κB and interferon pathways, reducing IL-6 by 60% at 5 µM .

  • VEGFR-2 Antagonism: Analog 901779 (Sigma-Aldrich) shows IC₅₀ = 0.32 µM, comparable to sunitinib .

Cytotoxicity Profile

In murine bone marrow-derived dendritic cells (mBMDC):

  • Viability: >80% at 5 µM (vs. 50% for doxorubicin) .

  • Selectivity: 10-fold higher affinity for cancer cells (HeLa) over fibroblasts .

Pharmacokinetic and Toxicity Studies

ADME Properties

  • Solubility: 0.12 mg/mL in PBS (pH 7.4), logP = 1.8 .

  • Metabolism: Hepatic CYP3A4 oxidation forms inactive 5-hydroxy metabolites .

Comparative Analysis with Analogues

Table 2: Activity Comparison

AnalogTargetIC₅₀/EC₅₀Selectivity Index
5-(6-Amino-pyrimidin-4-yloxy)-1H-indoleCOX-20.32 µM10.2 (COX-2/COX-1)
6-Chloro-2-methyl-1H-indoleDopamine D45 nM3.7 (D4/5-HT6)
Pyrimido[5,4-b]indole 1TLR46.4 ng/mL IL-62.1 (IP-10/IL-6)

Analogues with electron-withdrawing groups (e.g., –NO₂) show enhanced potency but higher ulcerogenicity .

Future Directions

  • Clinical Trials: Phase I studies for inflammatory bowel disease (NCT pending) .

  • Hybrid Molecules: Conjugation with triazoles or chalcones to improve solubility .

  • Nanoformulations: Liposomal encapsulation for targeted delivery to tumor microenvironments .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator